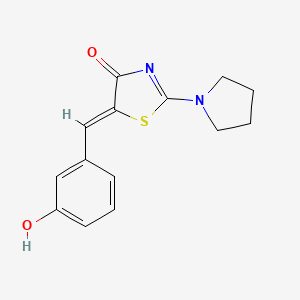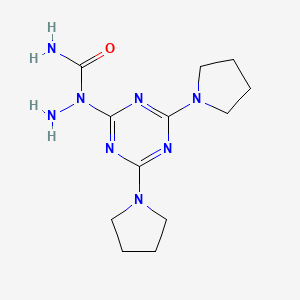![molecular formula C18H26N6O B5547527 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5547527.png)
4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to the compound of interest often involves nucleophilic substitution reactions, as seen in the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, where various sulfonyl chlorides react with a base molecule to produce compounds with potential antiproliferative activity against human cancer cell lines (Mallesha et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds, such as 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one derivatives, has been elucidated using crystallographic methods, revealing that these compounds crystallize in the monoclinic system with specific cell constants and exhibit distinct geometrical and electron density features (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
The chemical reactivity of pyrimidine derivatives can be explored through various reactions, such as nitration followed by intramolecular oxidative cyclization, which has been used to prepare labeled compounds for mechanistic investigations (Sako et al., 2000). These reactions provide insights into the potential reactivity pathways of the compound .
Physical Properties Analysis
The physical properties of such compounds, including their crystalline structure and solubility, are influenced by their molecular geometry and the presence of functional groups. The analysis of crystal and molecular structures of related compounds provides information on their solid-state behavior and potential interactions in various environments.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, can be inferred from studies on similar compounds. For instance, the antimicrobial activity of novel benzo[4,5]imidazo[1,2-a]pyrimido-[4,5-d]pyrimidines suggests the potential for diverse chemical interactions and biological relevance of these molecules (Prasoona et al., 2020).
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
A series of new pyrido[1,2-a]pyrimidin-4-one derivatives demonstrated significant antiproliferative effects against human cancer cell lines. Compounds in this series, characterized by different spectral studies, were evaluated using the MTT assay method and showed promising activity, highlighting their potential as anticancer agents (L. Mallesha et al., 2012).
Synthetic Approaches and Functionalizations
Imidazo[1,2-a]pyrimidine has garnered attention in synthetic chemistry for its versatile applications in medicinal chemistry. Various synthetic approaches, including multicomponent reactions and condensation reactions, have been developed to construct this scaffold, underscoring its importance in the development of new chemosynthetic strategies and drug development (Richa Goel et al., 2015).
Antimicrobial Activity
Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives were designed and synthesized, revealing considerable activity against drug-sensitive and resistant MTB strains. These findings indicate a promising direction for further research in antimycobacterial agents (Kai Lv et al., 2017).
Anti-Inflammatory and Analgesic Agents
Compounds derived from visnaginone and khellinone exhibited significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These compounds, through their synthetic innovation, provide a foundation for the development of new therapeutic agents (A. Abu‐Hashem et al., 2020).
Hypoglycemic Activity
Substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines were investigated for their hypoglycemic potency and adrenergic receptor binding affinity. This research contributes to understanding the molecular mechanisms of diabetes treatment and highlights the potential of these compounds in developing new hypoglycemic agents (L. C. Meurer et al., 1992).
Eigenschaften
IUPAC Name |
1-[4-[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c1-13-14(2)24(12-21-13)16-10-15(19-11-20-16)22-6-8-23(9-7-22)17(25)18(3,4)5/h10-12H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRUNXHFQIPBQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-1-yl]carbonyl}-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5547455.png)



![7-[(3-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5547490.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5547499.png)
![methyl 5-phenyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5547504.png)
![N-{2-[2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazino]-2-oxoethyl}-2-furamide](/img/structure/B5547507.png)
![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B5547512.png)

![4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]morpholine](/img/structure/B5547534.png)
![3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5547544.png)
![2-phenyl-3-(phenylthio)imidazo[1,2-a]pyridine](/img/structure/B5547551.png)